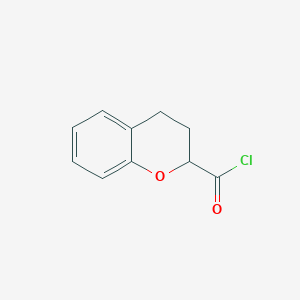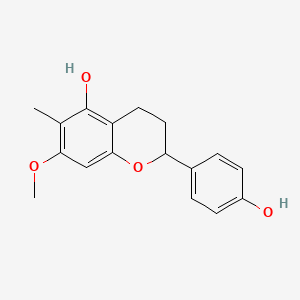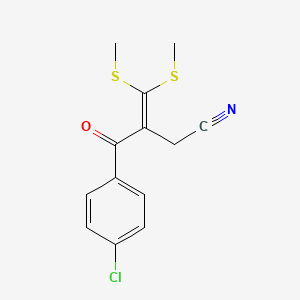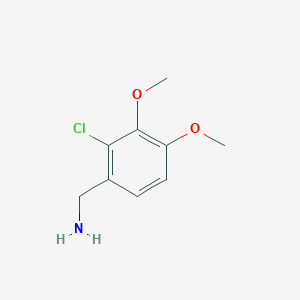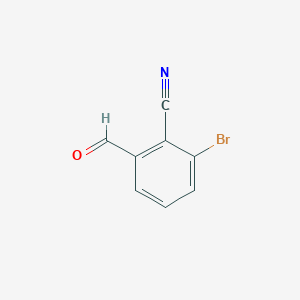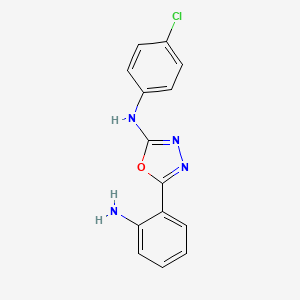
5-(2-aminophenyl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine
Descripción general
Descripción
5-(2-aminophenyl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine, also known as 5-APCODA, is a novel compound that has been studied for its potential applications in the field of medicinal chemistry. 5-APCODA is a heterocyclic compound that contains an oxadiazole ring, a nitrogen atom, and two aromatic rings. It has been studied for its potential use in the synthesis of drugs and as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
5-(2-aminophenyl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine has been studied for its potential applications in medicinal chemistry. It has been studied as a potential therapeutic agent for the treatment of various diseases and conditions. It has also been studied as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In addition, this compound has been studied for its potential use in the synthesis of other drugs.
Mecanismo De Acción
The mechanism of action of 5-(2-aminophenyl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine is not yet fully understood. However, it is believed that this compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are involved in inflammation and other physiological processes. Inhibition of COX-2 may lead to the reduction of inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in animal models. In addition, this compound has been shown to inhibit the growth of certain types of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(2-aminophenyl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine in laboratory experiments is its relative ease of synthesis. In addition, this compound is relatively stable, non-toxic, and has a low cost. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, which can make it difficult to work with in certain experiments. In addition, the mechanism of action is not yet fully understood, which can make it difficult to predict the effects of this compound on different systems.
Direcciones Futuras
There are many possible future directions for the research on 5-(2-aminophenyl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine. Further studies are needed to better understand the mechanism of action of this compound and to determine its potential therapeutic applications. In addition, further studies are needed to determine the optimal dose and route of administration of this compound. Furthermore, further studies are needed to investigate the potential toxic effects of this compound and to develop methods for its safe and effective use in clinical trials. Finally, further studies are needed to investigate the potential applications of this compound in the synthesis of other drugs.
Propiedades
IUPAC Name |
5-(2-aminophenyl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c15-9-5-7-10(8-6-9)17-14-19-18-13(20-14)11-3-1-2-4-12(11)16/h1-8H,16H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTGQAKBCFLHLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol, 9CI; (3RS,6RS)-form, 3-O-Ac](/img/structure/B3038145.png)

